molecular formula C12H8ClNO4S B14340908 Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- CAS No. 104094-47-5

Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)-

Cat. No.: B14340908
CAS No.: 104094-47-5
M. Wt: 297.71 g/mol
InChI Key: JZSKPLIKHTZWPH-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- is an aromatic compound that features a benzene ring substituted with a chlorine atom, a nitro group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- typically involves multiple steps. One common method starts with the nitration of chlorobenzene to produce 1-chloro-4-nitrobenzene. This intermediate is then subjected to sulfonylation using a phenylsulfonyl chloride in the presence of a suitable base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Reduction: 1-chloro-4-amino-2-(phenylsulfonyl)benzene.

    Electrophilic Aromatic Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- involves its ability to undergo nucleophilic aromatic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The phenylsulfonyl group can also participate in various interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-4-nitrobenzene
  • 1-chloro-2-nitrobenzene
  • 4-chloro-1-nitrobenzene

Uniqueness

Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other nitrobenzene derivatives. This makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

104094-47-5

Molecular Formula

C12H8ClNO4S

Molecular Weight

297.71 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-chloro-4-nitrobenzene

InChI

InChI=1S/C12H8ClNO4S/c13-11-7-6-9(14(15)16)8-12(11)19(17,18)10-4-2-1-3-5-10/h1-8H

InChI Key

JZSKPLIKHTZWPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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